4-Chlorophenylhydrazine

Description

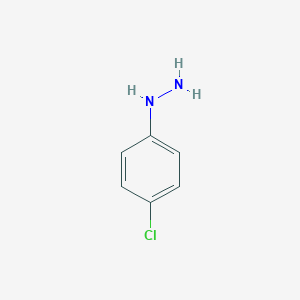

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50147999 | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-69-4 | |

| Record name | (4-Chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenylhydrazine from 4-Chloroaniline

Abstract

4-Chlorophenylhydrazine, particularly in its hydrochloride salt form, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its structural motif is a key building block for heterocyclic compounds, most notably pyrazole derivatives, which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive, in-depth exploration of the predominant synthetic route to this compound hydrochloride from 4-chloroaniline. It is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance and Applications

This compound hydrochloride (4-CPH) is a white to pink crystalline powder with the chemical formula C6H8Cl2N2 and a molecular weight of 179.05.[2] Its utility as a precursor is well-established, particularly in the Fischer indole synthesis to create complex heterocyclic structures.[4] Furthermore, it is an essential intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) Carprofen and the stroke treatment medication Edaravone.[4] The stability and reactivity of the hydrazine and chloro moieties make it a versatile tool in synthetic organic chemistry.[1]

The Synthetic Pathway: A Two-Step Transformation

The most common and industrially scalable synthesis of this compound from 4-chloroaniline involves a two-step process:

-

Diazotization: Conversion of the primary aromatic amine (4-chloroaniline) into a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

This classical approach, while effective, requires careful control of reaction conditions to ensure high yield and purity, as side reactions can lead to the formation of undesirable byproducts.[5]

Step 1: Diazotization of 4-Chloroaniline

Mechanism and Rationale:

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[6][7] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[7]

The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic nitrogen atom of the amine.[6] A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-chlorobenzenediazonium chloride. The low temperature is critical to prevent the decomposition of the unstable diazonium salt, which can readily lose nitrogen gas (N₂) to form a highly reactive aryl cation, leading to a host of unwanted side products.[6]

Step 2: Reduction of 4-Chlorobenzenediazonium Chloride

Mechanism and Rationale:

The diazonium salt is then reduced to form this compound. Several reducing agents can be employed, with the most common being sodium sulfite (Na₂SO₃), ammonium sulfite ((NH₄)₂SO₃), or stannous chloride (SnCl₂).[1][2][8] The choice of reducing agent can impact the reaction conditions, yield, and purification strategy.

Using sodium sulfite, for instance, involves the addition of the diazonium salt solution to a solution of sodium sulfite. This is followed by acidification to hydrolyze the intermediate sulfonate salt to the final hydrazine hydrochloride product. This method is widely used due to the availability and cost-effectiveness of the reagents. However, it can generate significant aqueous waste.

An alternative approach is catalytic hydrogenation, which offers a more environmentally friendly ("greener") route.[5] This method involves reacting the diazonium salt with hydrogen gas under pressure in the presence of a catalyst, such as ruthenium on carbon.[5] Catalytic hydrogenation can lead to higher yields and purity while avoiding the use of stoichiometric reducing agents and simplifying the workup procedure.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol A: Reduction using Stannous Chloride

This protocol is a well-established laboratory-scale synthesis.[1]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer Flasks

-

Dropping Funnel

-

Buchner Funnel and Filter Paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 2 g of 4-chloroaniline in a mixture of 20 mL of water and 7 mL of concentrated hydrochloric acid.[1]

-

Cool the suspension to -4 °C in an ice-salt bath with vigorous stirring.[1]

-

Slowly add a solution of 1.23 g of sodium nitrite in 3 mL of water dropwise, maintaining the temperature below 0 °C.[1]

-

After the addition is complete, continue stirring the mixture for 45 minutes at the same temperature.[1]

-

-

Reduction:

-

Isolation and Purification:

Table 1: Reagent Quantities for Protocol A

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 4-Chloroaniline | 127.57 | 2.0 | 0.0157 | - |

| Sodium Nitrite | 69.00 | 1.23 | 0.0178 | 3 |

| SnCl₂·2H₂O | 225.63 | 7.3 | 0.0324 | - |

| Conc. HCl | 36.46 | - | - | 12 |

| Water | 18.02 | - | - | 20 |

Protocol B: Catalytic Hydrogenation

This protocol represents a more modern and "green" approach to the synthesis.[5]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ruthenium on Carbon Catalyst (e.g., 5% Ru/C)

-

Hydrogen Gas Supply

-

Parr Hydrogenator or similar pressure reactor

-

Inert Gas Supply (Nitrogen or Argon)

Procedure:

-

Diazotization:

-

Prepare the 4-chlorobenzenediazonium chloride solution (Substance A) as described in Protocol A, Step 1.[5]

-

-

Catalytic Hydrogenation:

-

Transfer the cold diazonium salt solution to a pressure reactor.

-

Add the ruthenium on carbon catalyst. The mass ratio of catalyst to the initial p-chloroaniline should be approximately 0.05:1 to 0.1:1.[5][9]

-

Seal the reactor and purge it with nitrogen gas three times to remove oxygen.[9]

-

Heat the mixture to 25-30 °C and maintain it for 3-4 hours with vigorous stirring.[5][9]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the product in solution. The product can be isolated by evaporation of the solvent or by precipitation.

-

Dry the isolated solid at 100-105 °C to obtain pure this compound hydrochloride.[5][9]

-

Table 2: Comparison of Synthetic Protocols

| Parameter | Protocol A (Stannous Chloride) | Protocol B (Catalytic Hydrogenation) |

| Yield | Moderate | High (up to 98.2%)[9] |

| Purity | Good | High (up to 99.7%)[9] |

| Environmental Impact | High (heavy metal waste) | Low ("green" method)[5] |

| Safety Concerns | Handling of corrosive acids | Handling of flammable hydrogen gas under pressure |

| Operational Complexity | Simple, atmospheric pressure | Requires specialized pressure equipment |

Analytical Characterization

To ensure the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is typically used.[4][10] HPLC can effectively separate the desired product from starting materials and potential isomers like 2-chlorophenylhydrazine and 3-chlorophenylhydrazine.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum of this compound hydrochloride in DMSO-d₆ typically shows two doublets in the aromatic region (around 7.00-7.02 ppm and 7.32-7.34 ppm) and broad signals for the hydrazine protons.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can confirm the molecular weight of the parent compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as N-H stretches in the hydrazine moiety.[4]

Safety and Handling

4-Chloroaniline:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is a suspected carcinogen and may cause an allergic skin reaction.[11] It is also very toxic to aquatic life with long-lasting effects.[11]

-

Precautions: Work in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust or vapors.[11]

Hydrazine and its Derivatives:

-

Hazards: Hydrazines are generally toxic and can be corrosive. They are also potential carcinogens.

-

Precautions: Handle with extreme care in a fume hood. Use appropriate PPE.

General Safety:

-

The diazotization reaction is exothermic and produces an unstable intermediate. Strict temperature control is essential.

-

When using hydrogen gas for catalytic hydrogenation, ensure the equipment is properly rated for pressure and that there are no ignition sources present.

Conclusion

The synthesis of this compound from 4-chloroaniline is a cornerstone reaction in industrial organic chemistry. While the traditional two-step diazotization and reduction process remains prevalent, modern advancements, particularly in catalytic hydrogenation, offer more sustainable and efficient alternatives. A thorough understanding of the reaction mechanisms, meticulous control over experimental parameters, and a robust analytical characterization strategy are paramount to achieving high yields of a pure product. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates involved. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to successfully and safely perform this important chemical transformation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Page loading... [wap.guidechem.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. CN103910650A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide on the Synthesis of 4-Chlorophenylhydrazine via Diazotization of 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-chlorophenylhydrazine, a critical intermediate in the pharmaceutical and fine chemical industries. The process involves the diazotization of 4-chloroaniline followed by a reduction step. This document delves into the underlying chemical principles, offers detailed experimental protocols, and emphasizes safety considerations, reflecting field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of this compound

This compound hydrochloride (CAS 1073-70-7) is a versatile chemical intermediate with the molecular formula C6H8Cl2N2.[1] It is a key building block in the synthesis of a wide range of organic compounds, particularly heterocyclic structures like pyrazole and indole derivatives.[1] These derivatives are of significant interest in the pharmaceutical industry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, this compound is a crucial precursor in the Fischer indole synthesis, a widely used method for creating the indole scaffold found in many natural products and synthetic drugs, including the triptan class of antimigraine medications.[3][4]

The Synthetic Pathway: From 4-Chloroaniline to this compound

The synthesis is a two-step process:

-

Diazotization: 4-Chloroaniline is converted into its corresponding diazonium salt, 4-chlorobenzenediazonium chloride.

-

Reduction: The diazonium salt is then reduced to form this compound.

This guide will explore the intricacies of each step, providing both theoretical understanding and practical guidance.

Part I: The Diazotization of 4-Chloroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out in a cold, acidic solution using a nitrosating agent, which is usually generated in situ from sodium nitrite and a mineral acid.[6]

Mechanism of Diazotization:

The reaction proceeds through several key steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO2) is protonated to form nitrous acid (HNO2). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO+).[6]

-

N-Nitrosation of the Amine: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the nitrosonium ion. This is the rate-determining step of the reaction.[6]

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-chlorobenzenediazonium chloride.

The reaction is highly exothermic and the resulting diazonium salt is thermally unstable, necessitating strict temperature control (typically 0-5 °C) to prevent decomposition and potential hazards.[7][8]

Critical Parameters for Successful Diazotization:

-

Temperature: Maintaining a low temperature is crucial for the stability of the diazonium salt.[9] Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt, often violently, releasing nitrogen gas.[8][10]

-

Acidity: A strong acidic medium is required to generate the nitrosonium ion and to prevent the coupling of the diazonium salt with unreacted amine, which would form a diazoamino compound.[11]

-

Stoichiometry of Sodium Nitrite: A stoichiometric amount of sodium nitrite should be used. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.[9]

Part II: Reduction of 4-Chlorobenzenediazonium Chloride

The second stage of the synthesis involves the reduction of the diazonium salt to the corresponding hydrazine. Several reducing agents can be employed for this transformation, with sodium sulfite being a common choice in industrial applications.[1]

Mechanism of Reduction with Sodium Sulfite:

The reduction of the diazonium salt with sodium sulfite is a complex process. It is generally understood to proceed through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine.

Alternative Reducing Agents:

While sodium sulfite is widely used, other reducing agents such as stannous chloride (SnCl2) can also be effective, particularly in laboratory-scale syntheses.[12] Catalytic hydrogenation has also been explored as a more environmentally friendly alternative to traditional reduction methods.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound hydrochloride. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures.[12]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Stannous Chloride Dihydrate (SnCl2·2H2O)

-

Deionized Water

-

Diethyl Ether

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Thermometer

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL beaker, suspend 2 g of 4-chloroaniline in a mixture of 20 mL of water and 7 mL of concentrated hydrochloric acid.[12]

-

Cool the suspension to -4 °C in an ice-salt bath with constant stirring.[12]

-

Slowly add a solution of 1.23 g of sodium nitrite in 3 mL of water dropwise to the cooled suspension, ensuring the temperature remains below 0 °C.[12]

-

After the addition is complete, continue stirring the mixture for 45 minutes at the same temperature.[12]

-

-

Reduction of the Diazonium Salt:

-

In a separate beaker, prepare a solution of 7.3 g of SnCl2·2H2O in 5 mL of concentrated hydrochloric acid.[12]

-

Slowly add this reducing solution dropwise to the diazonium salt solution, maintaining the temperature at -4 °C.[12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[12]

-

-

Isolation and Purification:

Protocol 2: Industrial Production Insights

Industrial-scale synthesis often prioritizes cost-effectiveness, safety, and scalability. A common method involves reduction with sodium sulfite or ammonium sulfite.[1][10]

Key Considerations for Industrial Scale-Up:

-

Reaction Control: The diazotization reaction is highly exothermic and requires efficient cooling systems to maintain the temperature between 5-10 °C.[14]

-

Reagent Addition: The dropwise addition of the sodium nitrite solution is critical to control the reaction rate and temperature.[14]

-

Reducing Agent: Ammonium sulfite is sometimes preferred over sodium sulfite as it can lead to a product that is easier to handle and purify.[10] The reduction is typically carried out at a slightly elevated temperature (50-60 °C) to ensure complete reaction.[14]

-

Acidification and Isolation: After reduction, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound hydrochloride, which is then isolated by filtration and drying.[14]

-

Continuous Flow Synthesis: Modern approaches are exploring continuous flow processes for the synthesis of this compound salts. This method offers significant advantages in terms of safety, reaction time (≤20 minutes), and product purity, often eliminating the need for additional purification steps.[15]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C6H8Cl2N2 | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Melting Point | 216 °C (decomposes) | [1] |

| Appearance | White to pink crystalline powder | [1] |

| Solubility | Soluble in hot water and methanol | [1] |

Visualizing the Process

Chemical Reaction Workflow

Caption: A diagram illustrating the two-stage synthesis of this compound.

Diazotization Mechanism

Caption: The mechanistic pathway for the formation of the diazonium salt.

Safety and Handling

Diazonium Salts:

-

Explosive Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][9] They should not be isolated unless absolutely necessary and should always be kept in solution.[9]

-

Thermal Instability: The reaction must be kept cold to prevent decomposition.[8]

-

Gas Evolution: The decomposition of diazonium salts releases nitrogen gas, which can lead to a pressure buildup in a closed system.[8] Reactions should be performed in a well-ventilated fume hood with appropriate pressure relief.[9]

Hydrazines:

-

Toxicity: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17]

-

Inhalation Hazard: Work should be conducted in a fume hood to avoid inhaling vapors.[17]

-

Incompatibilities: Hydrazines are incompatible with strong oxidizing agents.[16]

Conclusion

The synthesis of this compound from 4-chloroaniline is a well-established and vital process in the chemical industry. A thorough understanding of the reaction mechanisms, strict control over reaction parameters, and a commitment to safety are paramount for the successful and safe execution of this synthesis. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to effectively utilize this important chemical intermediate in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Preparation method for this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [guidechem.com]

- 14. CN103910650A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophenylhydrazine

This guide provides a comprehensive analysis of the spectroscopic data for 4-chlorophenylhydrazine, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] As a compound frequently utilized in research and development, its unambiguous identification and purity assessment are critical. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The focus is not merely on the data itself, but on the underlying molecular structure and properties that give rise to the observed spectra.

Molecular Structure and Safety Considerations

This compound (CAS No: 1073-69-4) is an organic compound featuring a hydrazine group (-NHNH₂) attached to a benzene ring substituted with a chlorine atom at the para-position.[3][4] This structure dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signature. The compound is often supplied and handled as its more stable hydrochloride salt (this compound hydrochloride, CAS No: 1073-70-7).[5][6] For most analytical purposes, especially in solution-state NMR, the free base is analyzed, which can be generated from the salt by neutralization.[7]

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Safety and Handling: this compound and its hydrochloride salt are hazardous materials and must be handled with appropriate precautions. They are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[8][9] They are also known to cause skin and serious eye irritation and may cause an allergic skin reaction.[9][10] Users must wear personal protective equipment, including gloves, safety goggles, and a lab coat, and always work in a well-ventilated fume hood.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis is typically performed on the free base in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the aromatic protons and the hydrazine (-NHNH₂) protons. Due to the para-substitution, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to Cl) | These protons are deshielded by the electronegative chlorine atom and show coupling to the adjacent protons (ortho to the hydrazine group). |

| ~ 6.75 | Doublet | 2H | Ar-H (ortho to -NHNH₂) | These protons are shielded by the electron-donating effect of the hydrazine group and show coupling to the protons ortho to the chlorine. |

| ~ 5.5 (broad) | Singlet | 1H | -NH- | The broadness of this signal is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is solvent-dependent. |

| ~ 3.7 (broad) | Singlet | 2H | -NH₂ | Similar to the -NH- proton, this signal is often broad and its position can vary with solvent, concentration, and temperature. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[5][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon environment. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~ 148.0 | C-NHNH₂ | This ipso-carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom. |

| ~ 129.0 | C-H (ortho to Cl) | These carbons are in a standard aromatic region, influenced by the adjacent chlorine. |

| ~ 123.0 | C-Cl | The ipso-carbon attached to chlorine is shifted downfield by the halogen's electronegativity. |

| ~ 114.0 | C-H (ortho to -NHNH₂) | These carbons are shielded (shifted upfield) by the electron-donating resonance effect of the hydrazine group. |

Note: Data is synthesized from typical values for substituted benzenes.[3]

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing key information about its functional groups. The spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 3400 | Medium | N-H (Hydrazine) | Asymmetric & Symmetric Stretching |

| 3000 - 3100 | Medium-Weak | Aromatic C-H | Stretching |

| 1600 - 1620 | Strong | N-H (Hydrazine) | Scissoring (Bending) |

| 1480 - 1520 | Strong | Aromatic C=C | Ring Stretching |

| 1080 - 1100 | Strong | C-N | Stretching |

| 1000 - 1020 | Strong | C-Cl | Stretching |

| ~ 820 | Strong | C-H (para-subst.) | Out-of-plane Bending |

Note: Data synthesized from spectral databases for this compound hydrochloride and related compounds.[12] The presence of sharp, distinct peaks in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretches of the hydrazine group. The strong absorption around 820 cm⁻¹ is a reliable indicator of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering powerful confirmation of its identity.

The electron ionization (EI) mass spectrum of this compound will show a distinct molecular ion peak (M⁺). A critical feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, at two mass units higher (M+2) for the molecule containing ³⁷Cl.

Expected Molecular Ion:

-

M⁺ (C₆H₇³⁵ClN₂): m/z = 142.03

-

[M+2]⁺ (C₆H₇³⁷ClN₂): m/z = 144.03

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Causality |

| 142/144 | [C₆H₇ClN₂]⁺ | Molecular Ion (M⁺) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the hydrazine radical (-NHNH₂) from the molecular ion. |

| 77 | [C₆H₅]⁺ | Loss of chlorine from the [C₆H₄Cl]⁺ fragment. |

| 75 | [C₅H₃Cl]⁺ | Rearrangement and loss of HCN from the [C₆H₄Cl]⁺ fragment. |

Diagram: Proposed MS Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound.

Summary and Conclusion

The combination of NMR, IR, and MS provides a definitive analytical profile for this compound. NMR spectroscopy elucidates the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (N-H, C-Cl, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. This multi-technique approach ensures the confident identification and quality control of this compound in any research or industrial setting.

References

- 1. Buy this compound | 1073-69-4 [smolecule.com]

- 2. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 3. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound hydrochloride(1073-70-7) 1H NMR spectrum [chemicalbook.com]

- 6. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. capotchem.com [capotchem.com]

- 9. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbull.com [chemicalbull.com]

- 11. This compound(1073-69-4) 1H NMR [m.chemicalbook.com]

- 12. This compound hydrochloride(1073-70-7) IR2 spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 4-Chlorophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chlorophenylhydrazine hydrochloride, a critical intermediate in the pharmaceutical and chemical industries. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a foundational resource, equipping researchers with the theoretical framework and practical methodologies to determine its solubility in various organic solvents. The guide delves into the physicochemical principles governing the dissolution of hydrochloride salts, offers qualitative solubility information, and presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with actionable experimental design, this guide aims to empower scientists in optimizing reaction conditions, purification processes, and formulation development involving this compound hydrochloride.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride (CAS 1073-70-7) is a versatile chemical intermediate with the molecular formula C₆H₈Cl₂N₂.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] It serves as a pivotal building block in the synthesis of a wide array of bioactive molecules and industrial compounds. Its applications are extensive, particularly in:

-

Pharmaceutical Development: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, antimicrobial, and anticancer agents.

-

Agrochemicals: The compound is utilized in the formulation of certain pesticides and fungicides.

-

Dye Manufacturing: Its chemical structure lends itself to the production of azo dyes and other colorants.

Given its broad utility, a thorough understanding of the solubility of this compound hydrochloride in organic solvents is paramount for process chemists and formulation scientists. Solubility data is critical for:

-

Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction kinetics, yield, and purity.

-

Purification Strategies: Crystallization and chromatographic purification methods are highly dependent on the solubility profile of the compound.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

This guide will provide the necessary tools for researchers to navigate the challenges associated with the solubility of this important hydrochloride salt.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the interplay of intermolecular forces between the solute and solvent molecules. For an ionic compound like this compound hydrochloride, the dissolution process can be conceptualized as two competing energy considerations: the energy required to break apart the crystal lattice (lattice energy) and the energy released when the ions are stabilized by the solvent molecules (solvation energy).[4][9][12][19][20]

The "Like Dissolves Like" Principle: Polarity and Hydrogen Bonding

The adage "like dissolves like" is a fundamental concept in predicting solubility.[21][22] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[11][22][23]

-

Polarity: this compound hydrochloride is a salt, and therefore a highly polar compound. The presence of the charged ammonium group (-NH₂NH₃⁺) and the chloride counter-ion (Cl⁻) makes it amenable to dissolution in polar solvents that can effectively solvate these ions.

-

Hydrogen Bonding: The hydrazine moiety can act as a hydrogen bond donor, while the nitrogen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, will generally be more effective at dissolving this compound.

The Influence of the Phenyl Ring and Chlorine Atom

While the hydrochloride group imparts high polarity, the 4-chlorophenyl ring is a non-polar, hydrophobic component. This dual nature means that the overall solubility will be a balance between these opposing characteristics. The presence of the chlorine atom, being electronegative, slightly increases the polarity of the phenyl ring but also contributes to its non-polar surface area.

Factors Influencing the Dissolution of Hydrochloride Salts

The dissolution of a hydrochloride salt in an organic solvent is influenced by several factors:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents with a high dielectric constant are better at shielding the electrostatic interactions between the cation and anion of the salt, thus promoting dissolution.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can donate hydrogen bonds are particularly effective at solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and solvate the cation.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy.[11][23]

-

Common Ion Effect: The solubility of a salt can be reduced in a solution that already contains one of its constituent ions.[17]

The following diagram illustrates the key factors influencing the solubility of this compound hydrochloride.

Caption: Factors influencing the solubility of this compound HCl.

Solubility Profile of this compound Hydrochloride and Related Compounds

While specific quantitative solubility data for this compound hydrochloride is not widely published, qualitative information and data for structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound Hydrochloride

Based on available chemical literature and supplier information, the qualitative solubility of this compound hydrochloride is summarized below.

| Solvent | Qualitative Solubility | Source(s) |

| Hot Water | Soluble | [1][2][3][4][5][6][7] |

| Methanol | Soluble | [1][2][3][4][5] |

Solubility of Structurally Related Compounds

To further inform expectations, the table below presents solubility data for compounds with structural similarities to this compound hydrochloride. These include the parent hydrazine salt (phenylhydrazine hydrochloride), the corresponding aromatic amine salt (aniline hydrochloride), and the non-salt aromatic halide (chlorobenzene).

| Compound | Solvent | Solubility ( g/100 mL unless otherwise noted) | Temperature (°C) | Source(s) |

| Phenylhydrazine HCl | Water | ~5 g/L | 20 | [24] |

| Ethanol | Soluble | - | [25] | |

| Aniline HCl | Water | Soluble | - | [14][26] |

| Ethanol | Soluble | - | [14] | |

| Chloroform | Soluble | - | [14] | |

| Methanol | 24.3 (molality) at 298.15 K | 25 | [1] | |

| Ethanol | 10.8 (molality) at 298.15 K | 25 | [1] | |

| Propan-1-ol | 4.1 (molality) at 298.15 K | 25 | [1] | |

| Chlorobenzene | Water | 0.05 g/L | 20 | [27] |

| Ethanol | Soluble | - | [28] | |

| Diethyl Ether | Soluble | - | [28] | |

| Benzene | Soluble | - | [28] | |

| Chloroform | Soluble | - | [28] |

Analysis of Trends:

-

The hydrochloride salts (phenylhydrazine HCl and aniline HCl) exhibit good solubility in polar protic solvents like water and alcohols.

-

The solubility of aniline hydrochloride in alcohols decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propan-1-ol), which is expected as the solvent becomes less polar.[1]

-

In contrast, the non-polar chlorobenzene is practically insoluble in water but highly soluble in a range of organic solvents.[28][29][30][31]

Based on these trends, it is reasonable to predict that this compound hydrochloride will be most soluble in polar protic solvents and polar aprotic solvents, with decreasing solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols for thermodynamic and kinetic solubility are based on established and widely accepted methodologies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach a saturated solution.

Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment:

-

This compound hydrochloride (high purity)

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps and PTFE-lined septa

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound hydrochloride into a series of vials. "Excess" means that undissolved solid should be visible throughout the experiment. A 5-10 fold excess over the estimated solubility is a good starting point.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed (e.g., 150-300 rpm) to ensure continuous mixing of the solid and liquid phases.

-

Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration no longer increases.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound hydrochloride.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound hydrochloride of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution (typically in DMSO). It measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous or organic medium.

Principle: A concentrated stock solution of the compound is added to the solvent of interest. The concentration at which precipitation is observed is determined, often by methods like nephelometry (light scattering) or by analyzing the concentration of the dissolved compound after filtration.

Materials and Equipment:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO, high purity)

-

Organic solvents of interest

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer or a plate reader with UV-Vis capabilities

-

Filtration apparatus for microtiter plates

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

Dispense the organic solvent of interest into the wells of a microtiter plate.

-

Add small, increasing volumes of the DMSO stock solution to the wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2-24 hours) with gentle shaking.

-

Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

-

Alternatively, after incubation, filter the contents of the wells to remove any precipitate.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable method (e.g., HPLC-UV).

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound hydrochloride is crucial for reliable solubility data. Two common methods are HPLC-UV and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying compounds in solution.

-

Methodology: A reversed-phase HPLC method is typically suitable for this compound hydrochloride. A C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector, typically in the range of 200-300 nm.

-

Derivatization: For trace-level analysis, derivatization of the hydrazine moiety can be employed to enhance detection.[2][3][7][8]

UV-Vis Spectrophotometry

For solutions containing only the compound of interest and a non-UV-absorbing solvent, UV-Vis spectrophotometry offers a simpler and faster method of quantification.

-

Methodology: The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_max) for this compound hydrochloride.

-

Quantification: The concentration is determined using the Beer-Lambert law and a calibration curve of absorbance versus concentration.[32][33]

Conclusion and Recommendations

The solubility of this compound hydrochloride in organic solvents is a critical parameter for its effective use in research and industry. While quantitative data is sparse in the public domain, this guide provides a robust framework for understanding and determining its solubility.

Key Takeaways:

-

This compound hydrochloride is a polar, ionic compound, and its solubility is governed by the balance between its hydrophilic hydrochloride group and its more hydrophobic chlorophenyl ring.

-

It is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding.

-

The shake-flask method is the recommended approach for obtaining accurate thermodynamic solubility data, which is essential for process development and physicochemical characterization.

-

Kinetic solubility assays can provide valuable, high-throughput data for screening purposes in early-stage drug discovery.

It is strongly recommended that researchers and drug development professionals experimentally determine the solubility of this compound hydrochloride in their specific solvent systems using the detailed protocols provided in this guide. This will ensure the generation of reliable data to support informed decision-making in synthesis, purification, and formulation activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemiis.com [chemiis.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pediaa.com [pediaa.com]

- 13. Polarity of Aqueous Solutions [mdpi.com]

- 14. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. difference.wiki [difference.wiki]

- 21. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 22. Khan Academy [khanacademy.org]

- 23. byjus.com [byjus.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. chemicalbull.com [chemicalbull.com]

- 26. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 27. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 29. solubilityofthings.com [solubilityofthings.com]

- 30. chembk.com [chembk.com]

- 31. Chlorobenzene - Sciencemadness Wiki [sciencemadness.org]

- 32. longdom.org [longdom.org]

- 33. eu-opensci.org [eu-opensci.org]

Navigating the Chemistry and Safety of 4-Chlorophenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate with Critical Safety Considerations

4-Chlorophenylhydrazine hydrochloride is a vital chemical intermediate, playing a crucial role in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its utility in creating heterocyclic compounds, particularly pyrazole derivatives, makes it a valuable building block in the development of anti-inflammatory, antimicrobial, and anticancer agents.[2][3] However, the reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound hydrochloride, offering in-depth technical information and practical, field-proven insights for its safe handling, storage, and disposal.

Section 1: Chemical and Physical Identity

A foundational understanding of the physicochemical properties of this compound hydrochloride is paramount for its appropriate use and for anticipating its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [2][4] |

| Synonyms | p-Chlorophenylhydrazine HCl, 1-(4-CHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | [2][4] |

| CAS Number | 1073-70-7 | [2][4] |

| Molecular Formula | C6H8Cl2N2 | [2][4] |

| Molecular Weight | 179.05 g/mol | [2][4][5][6] |

| Appearance | White to pink or light red crystalline powder/solid | [2][7] |

| Melting Point | 216 °C (decomposes) | [2][8] |

| Solubility | Soluble in hot water and methanol. | [2][8] |

| Odor | Odorless | [4][7] |

Section 2: Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance, and it is crucial to be fully aware of its potential health and physical hazards.[4][9]

GHS Classification:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[9][10][11]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[9][11]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9][11]

-

Skin Irritation (Category 2): Causes skin irritation.[4][11]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][11]

Signal Word: Danger or Warning[9][10]

Hazard Statements:

-

H312: Harmful in contact with skin.[9]

-

H332: Harmful if inhaled.[9]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

The following diagram illustrates the logical flow of a hazard assessment for handling this compound.

Caption: Hazard assessment workflow for this compound hydrochloride.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the stability of this compound hydrochloride.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7][10] Standard safety glasses are insufficient.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing are mandatory.[7][10] Inspect gloves for any signs of degradation before use.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[7][9]

Engineering Controls

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (fume hood) is clean and uncluttered.

-

Dispensing: Avoid creating dust when weighing or transferring the solid.[7] Use techniques such as weighing on a tared container within the fume hood.

-

During Use: Keep the container tightly closed when not in use.[4][7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[7][10]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[7]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

-

Keep away from strong oxidizing agents, heat, sparks, and open flames.[4][7]

-

The compound is hygroscopic and should be stored under an inert gas.[9]

Section 4: Emergency Procedures and First Aid

Rapid and appropriate response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][9][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [4][7][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][7][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [4][9][10][12] |

The following diagram outlines the decision-making process for first aid response.

Caption: First aid decision tree for exposure incidents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][9][10]

-

Specific Hazards: The compound is a combustible liquid.[4] Under fire conditions, it can emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures

-

Evacuation and Ventilation: Evacuate personnel from the area. Ensure adequate ventilation. Eliminate all ignition sources.[4]

-

Containment: Prevent the spill from entering drains and waterways.[4]

-

Cleanup:

-

Wear appropriate PPE as described in Section 3.1.

-

For solid spills, avoid dust formation.[7] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[7]

-

For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

-

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Section 5: Stability and Reactivity

-

Stability: Stable under normal, recommended storage conditions.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][7]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7][9]

Section 6: Toxicological and Ecological Information

Toxicological Information

-

Routes of Exposure: Inhalation, ingestion, and skin/eye contact.[4]

-

Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[9][11] Causes skin and serious eye irritation.[4][11] May cause respiratory irritation.[4][9]

-

Chronic Effects: Prolonged or repeated exposure may cause dermatitis and potentially affect the liver and kidneys.[4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[9]

Ecological Information

-

Ecotoxicity: May be harmful to aquatic life in high concentrations.[4]

-

Persistence and Degradability: Expected to be biodegradable.[4]

-

Bioaccumulative Potential: Low to moderate potential for bioaccumulation.[4]

Section 7: Disposal Considerations

All waste disposal must be conducted in accordance with local, regional, and national regulations.[4]

-

Product Disposal: Dispose of the chemical at a licensed professional waste disposal service.[9] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

-

Contaminated Packaging: Dispose of as unused product.[9]

Conclusion

This compound hydrochloride is an indispensable tool in modern chemical synthesis, particularly in the pharmaceutical and drug development sectors. Its potential hazards, however, demand a high level of respect and meticulous adherence to safety protocols. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers and scientists can safely harness the synthetic power of this versatile compound.

References

- 1. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound hydrochloride | 1073-70-7 [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 1-(4-chlorophenyl)hydrazine hydrochloride(1073-70-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

4-Chlorophenylhydrazine: A Cornerstone Intermediate in Modern Industrial Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine, particularly in its more stable hydrochloride salt form, stands as a pivotal molecular building block in the chemical industry. Its strategic importance is most pronounced in the synthesis of high-value organic compounds, where its reactive hydrazine moiety and substituted phenyl ring are exploited to construct complex heterocyclic systems. This guide provides an in-depth exploration of the industrial applications of this compound, moving beyond a simple catalog of uses to detail the underlying chemical principles, present field-tested synthesis protocols, and offer expert insights into its role in pharmaceuticals, agrochemicals, and dye manufacturing. For the research and drug development professional, this document serves as a practical and authoritative resource, bridging theoretical chemistry with industrial application.

Foundational Chemistry and Industrial Synthesis

This compound (or its hydrochloride salt, CAS No. 1073-70-7) is a white to pink crystalline powder.[1][2] The hydrochloride form is generally preferred in industrial settings due to its enhanced stability and safer handling compared to the free base.[3] Its structure, featuring a reactive hydrazine group and a chlorinated aromatic ring, makes it an ideal precursor for two of the most powerful cyclization reactions in organic chemistry: the Fischer Indole Synthesis and the Knorr Pyrazole Synthesis.

Physicochemical Properties

A clear understanding of the material's properties is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1073-70-7 (HCl salt) | [1][2] |

| Molecular Formula | C₆H₇ClN₂·HCl | [2] |

| Molecular Weight | 179.05 g/mol | [2] |

| Appearance | White to pink crystalline powder | [1][2] |

| Melting Point | 210-218 °C (decomposes) | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

Industrial Synthesis of this compound Hydrochloride

The most common industrial route involves the diazotization of 4-chloroaniline, followed by a controlled reduction of the resulting diazonium salt.[4] While various reducing agents like stannous chloride or sodium sulfite have been traditionally used, modern processes have been optimized for yield, purity, and environmental safety.[3][4]

A key challenge in traditional batch syntheses is the thermal instability of the diazonium salt intermediate, which necessitates low temperatures (0–10 °C) and poses safety risks.[1] Innovative continuous flow processes have been developed to mitigate these risks, significantly shortening reaction times and improving safety and product purity.[1][5]

Experimental Protocol: Optimized Batch Synthesis of this compound HCl

This protocol is a synthesized representation of modern, high-yield batch processes found in patent literature.[3][6]

Objective: To prepare high-purity this compound HCl from 4-chloroaniline.

Materials:

-

4-Chloroaniline (99% purity)

-

Hydrochloric Acid (31% concentration)

-

Sodium Nitrite (99% technical grade)

-

Ammonium Sulfite solution (33-37%)

-

Deionized Water

Methodology:

-

Diazotization:

-

In a jacketed glass reactor, charge 4-chloroaniline (1.0 eq), deionized water, and hydrochloric acid (3.0 eq).

-

Cool the resulting slurry to 5-10 °C with constant agitation. Fine crystals of 4-chloroaniline hydrochloride should precipitate.[6]

-

Slowly add a 20% aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature strictly between 5-10 °C.

-

After the addition is complete, stir the mixture for 1 hour. Monitor the completion of the reaction using a starch-iodide paper test (a persistent blue color indicates excess nitrous acid). The resulting solution contains the 4-chlorobenzenediazonium chloride salt.

-

-

Reduction:

-

In a separate reactor, charge an aqueous solution of ammonium sulfite.

-

Under controlled conditions at room temperature, add the previously prepared diazonium salt solution dropwise to the ammonium sulfite solution.[3]

-

Once the addition is complete, slowly heat the reaction mixture to 50-60 °C and hold for 3-4 hours to ensure the complete reduction of the diazonium salt.[3]

-

-

Acidification & Isolation:

-

While maintaining the temperature at 50-70 °C, slowly add a 20% hydrochloric acid solution to the reaction mixture.[3]

-

As the acid is added, this compound hydrochloride will begin to crystallize.

-

Hold the temperature for 1-2 hours after acid addition is complete, then cool the slurry to 15 °C.[3]

-

Filter the resulting solid product. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum at 80 °C to a constant weight.

-

Expected Results:

Pharmaceutical Applications: Building Bioactive Heterocycles

This compound is a workhorse intermediate in pharmaceutical synthesis, primarily for constructing pyrazole and indole ring systems found in numerous Active Pharmaceutical Ingredients (APIs).

Pyrazole Synthesis: The Case of Celecoxib

The synthesis of pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone reaction. A prominent industrial example is the synthesis of Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself uses 4-sulfonamidophenylhydrazine, the synthesis of its analogues, such as p-Chlorocelecoxib, directly employs this compound, illustrating the core reaction pathway.[7][8]

Reaction Logic: The reaction proceeds by initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyls of the β-diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

Caption: Knorr-type pyrazole synthesis workflow.

Experimental Protocol: Synthesis of a Celecoxib Analogue

This protocol demonstrates the cyclocondensation reaction to form a pyrazole core.[7][8]

Objective: To synthesize 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Materials:

-

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Hydrazinylbenzenesulfonamide hydrochloride

-

Methanol

-

Sodium Acetate

Methodology:

-

In a round-bottom flask, suspend 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) in methanol.

-

Add sodium acetate (1.2 eq) to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

-

Filter the precipitate and wash with cold methanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.

Fischer Indole Synthesis: Gateway to Triptans

The Fischer indole synthesis is a classic, powerful method for creating the indole nucleus, a privileged scaffold in medicinal chemistry. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. This reaction is famously used to synthesize the core of many anti-migraine drugs of the triptan class.

Reaction Logic: The mechanism is elegant yet complex. It begins with the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical[9][9]-sigmatropic rearrangement occurs, followed by the loss of ammonia to form the aromatic indole ring.

Caption: Key stages of the Fischer Indole Synthesis.

This pathway provides access to a vast array of substituted indoles critical for drug discovery. The choice of the ketone or aldehyde partner dictates the substitution pattern on the final indole product.

Agrochemical Applications: Building Potent Pesticides

The pyrazole scaffold, readily accessible from this compound, is also central to modern agrochemicals. The most notable example is Fipronil, a broad-spectrum phenylpyrazole insecticide.

Fipronil Synthesis

The synthesis of Fipronil involves the construction of a highly substituted pyrazole ring. While the commercial synthesis starts from 2,6-dichloro-4-(trifluoromethyl)aniline to create the corresponding hydrazine, the fundamental pyrazole-forming reaction chemistry is analogous to that described for pharmaceuticals. It involves the reaction of the substituted phenylhydrazine with a functionalized 1,3-dicarbonyl equivalent. The resulting pyrazole intermediate is then further elaborated to yield the final Fipronil molecule.[10][11][12] The use of phenylhydrazines is indispensable for creating the core structure of this entire class of insecticides.

Dye and Pigment Industry

Historically and currently, phenylhydrazine derivatives are crucial in the synthesis of azo and pyrazolone-based dyes.[2][4]

Reaction Logic: The synthesis of azo dyes involves two main steps: diazotization and coupling.[13] While this compound itself is typically used for pyrazole-based pigments, its precursor, 4-chloroaniline, is diazotized to form a diazonium salt. This highly reactive electrophile is then coupled with an electron-rich aromatic compound (a coupling component, such as a phenol or another aniline derivative) to form the characteristic nitrogen-nitrogen double bond (–N=N–) that defines an azo dye and acts as its chromophore.[13] The substituents on both the diazonium salt and the coupling partner finely tune the final color of the dye.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this compound hydrochloride. It is classified as a harmful and irritant substance.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and strong oxidizing agents. Keep the container tightly sealed.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is an enabling molecule that provides access to some of the most important heterocyclic scaffolds in applied chemistry. Its continued relevance in the synthesis of pharmaceuticals, from anti-inflammatory drugs to anti-migraine agents, and its foundational role in producing key agrochemicals like Fipronil, secure its industrial importance. Future research will likely focus on developing even more efficient, safer, and greener synthesis routes, such as expanding the scope of continuous flow reactions and catalytic hydrogenations, further cementing the legacy of this versatile intermediate.[1][16]

References

- 1. WO2018019249A1 - Process for continuous flow synthesis of this compound salt - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103910650A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Preparation method for this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]